Tauro-Obeticholic Acid-d5 (Sodium Salt): A Guide to Synthesis, Purification, and Characterization
Tauro-Obeticholic Acid-d5 (Sodium Salt): A Guide to Synthesis, Purification, and Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Tauro-Obeticholic acid-d5 (TOCA-d5) sodium salt. As the deuterated form of the primary taurine-conjugated metabolite of Obeticholic Acid (OCA), TOCA-d5 is an indispensable tool in pharmacokinetic (PK) and metabolic studies, serving as a high-fidelity internal standard for quantitative analysis by mass spectrometry.[1][2] This document details the critical chemical transformations, purification strategies, and analytical validation required to produce high-purity TOCA-d5 for research and drug development applications. The methodologies are presented with an emphasis on the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the process.
Introduction and Strategic Overview
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[3] Upon administration, OCA is extensively metabolized in the liver, where it is conjugated with the amino acids glycine or taurine before being secreted into the bile.[3] The taurine conjugate, Tauro-Obeticholic acid (TOCA), is a major active metabolite.[4][5]
For quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving the highest levels of accuracy and precision.[1] Tauro-Obeticholic acid-d5, in which the terminal ethyl group at the C6 position is deuterated, serves this purpose. Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation, yet it is distinguishable by mass spectrometry due to its 5-dalton mass shift.[2]
The synthetic strategy detailed herein is a two-stage process:
-
Amide Coupling: Formation of an amide bond between the carboxylic acid of Obeticholic Acid-d5 (OCA-d5) and the amine group of taurine.
-
Purification and Salt Formation: Rigorous purification of the resulting TOCA-d5 conjugate, followed by conversion to its sodium salt for improved solubility and stability.
This guide provides the technical details and scientific rationale for executing this synthesis effectively.
Overall Synthesis and Purification Workflow
The conversion of OCA-d5 to its taurine conjugate sodium salt involves a multi-step process that requires careful control of reaction conditions and robust purification methodologies.
Figure 1: Overall workflow for the synthesis and purification of TOCA-d5 sodium salt.
Part I: Synthesis via Amide Coupling
The core of the synthesis is the formation of a stable amide linkage between the C-24 carboxylic acid of OCA-d5 and the amino group of taurine. Direct reaction is inefficient; therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that readily reacts with the taurine nucleophile.
Rationale for Method Selection: The Mixed Anhydride Method
While various peptide coupling reagents exist, the mixed anhydride method is a robust and scalable choice for bile acid conjugation.
-
Expertise & Causality: This method involves reacting the carboxylic acid of OCA-d5 with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This in-situ reaction forms a highly reactive mixed anhydride intermediate. The choice of isobutyl chloroformate is strategic; its steric bulk minimizes side reactions. NMM acts as a proton scavenger, driving the reaction forward without competing as a nucleophile. This approach is often preferred over carbodiimide methods for its cost-effectiveness and the ease of removing by-products during work-up.
Figure 2: Logical flow of the mixed anhydride amide coupling reaction.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
Obeticholic Acid-d5 (OCA-d5)
-
Taurine
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of Obeticholic Acid-d5 in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -15 °C in a suitable cooling bath.
-
Base Addition: Add 1.1 equivalents of N-Methylmorpholine (NMM) dropwise, ensuring the temperature remains below -10 °C.
-
Activation: Slowly add 1.1 equivalents of isobutyl chloroformate dropwise. The formation of a precipitate (NMM hydrochloride) is typically observed. Allow the reaction to stir at -15 °C for 30-45 minutes to ensure complete formation of the mixed anhydride.
-
Taurine Solution Preparation: In a separate flask, dissolve 1.2 equivalents of taurine in a 1M aqueous solution of NaOH.
-
Coupling Reaction: Add the cold taurine solution to the mixed anhydride suspension. Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.
-
In-Process Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the OCA-d5 starting material.
-
Quench and Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous residue with water and acidify to a pH of approximately 2-3 using 1M HCl. This step precipitates the crude product.[6]
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Tauro-Obeticholic acid-d5.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes OCA-d5 and does not interfere with the reactive anhydride. |
| Temperature | -15 °C to 0 °C | Low temperature is critical to prevent disproportionation of the mixed anhydride and other side reactions. |
| Base | N-Methylmorpholine (NMM) | A non-nucleophilic tertiary amine that neutralizes the HCl formed during the reaction. |
| Equivalents (Taurine) | 1.2 eq. | A slight excess of taurine ensures complete conversion of the limiting OCA-d5. |
| Reaction Time | 12-18 hours | Allows the coupling reaction to proceed to completion at room temperature. |
Table 1: Key parameters for the TOCA-d5 synthesis reaction.
Part II: Purification and Salt Formation
Purification is the most critical stage for obtaining TOCA-d5 suitable for use as an analytical standard. The crude product contains unreacted starting materials, by-products, and residual reagents. A multi-step purification strategy is often necessary.
Purification Strategy: Ion Exchange and HPLC
-
Trustworthiness through Orthogonal Methods: A robust purification protocol employs orthogonal techniques that separate molecules based on different chemical properties.
-
Anion Exchange Chromatography: This is the primary capture step. TOCA-d5 contains a strongly acidic sulfonic acid group from taurine, giving it a low pKa. Unreacted OCA-d5 has a much weaker carboxylic acid group. This difference in acidity allows for a clean separation. The crude product is loaded onto a strong anion exchange resin (e.g., Dowex-1 in acetate form).[7][8] After washing away neutral impurities, a pH or salt gradient is used for elution. Glycine conjugates (if any) elute first, followed by the more strongly-bound taurine conjugate.[7]
-
Reversed-Phase HPLC (RP-HPLC): This is a high-resolution polishing step. It separates molecules based on hydrophobicity. This method is excellent for removing any remaining structurally similar impurities. A C18 column is typically used with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid.[9][10][11]
-
Protocol: Purification
-
Ion Exchange Chromatography:
-
Prepare a column with a suitable anion exchange resin (e.g., Dowex-1, acetate form).
-
Dissolve the crude TOCA-d5 in an aqueous solution with a low percentage of an organic co-solvent (e.g., 25% ethanol) and load it onto the column.[7]
-
Wash the column with the same solvent to remove unbound impurities.
-
Elute the taurine-conjugated bile acids using a gradient of an appropriate acid in the same solvent system (e.g., 0.5 N HCl in 25% ethanol).[7]
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and neutralize if necessary.
-
-
Preparative RP-HPLC:
-
Concentrate the pooled fractions from the ion exchange step.
-
Dissolve the residue in the HPLC mobile phase.
-
Inject onto a preparative C18 column.
-
Elute using an isocratic or gradient method (see Table 2 for typical conditions).
-
Monitor the elution profile at a low wavelength (e.g., 205-210 nm) as bile acids lack a strong chromophore.[9][11]
-
Collect the peak corresponding to TOCA-d5.
-
| Parameter | Typical Condition |
| Stationary Phase | C18 Silica, 5-10 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 60:40 (A:B) or a gradient depending on crude purity |
| Flow Rate | Dependent on column dimensions (e.g., 1.0 mL/min for analytical scale) |
| Detection | UV at 210 nm |
Table 2: Representative RP-HPLC conditions for TOCA-d5 purification.[9][10]
Protocol: Sodium Salt Formation
Conversion to the sodium salt enhances the aqueous solubility and handling of the final compound.
-
Combine the pure TOCA-d5 fractions from HPLC.
-
Add a stoichiometric amount (1.0 equivalent) of a sodium source, such as 0.1 M NaOH or a saturated sodium bicarbonate solution, while monitoring the pH to reach ~7.0-7.5.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain Tauro-Obeticholic acid-d5 sodium salt as a white, fluffy solid.[12]
Part III: Analytical Characterization and Quality Control
Final product validation is essential to confirm identity, purity, and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. The purity should typically be >95%, and ideally >98% for use as an analytical standard.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and the isotopic enrichment of the deuterium label. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR will show the characteristic peaks for the steroid backbone and the taurine moiety, while the absence or significant reduction of signals corresponding to the 6-ethyl protons confirms successful deuteration.
| Analysis | Expected Result | Purpose |
| HPLC Purity | >95% (typically >98%) | Quantifies chemical purity. |
| LC-MS (ESI-) | [M-H]⁻ ion at m/z ~531.8 | Confirms molecular weight (C₂₈H₄₄D₅NO₆S⁻). |
| Isotopic Enrichment | >95% (typically >98% D₅) | Confirms the level of deuterium incorporation. |
| ¹H NMR | Spectrum consistent with structure; reduced signal for 6-ethyl protons. | Confirms chemical structure and site of deuteration. |
Table 3: Summary of analytical specifications for TOCA-d5 Sodium Salt.
Conclusion
The synthesis and purification of Tauro-Obeticholic acid-d5 sodium salt is a multi-faceted process that combines classical organic chemistry with modern purification and analytical techniques. The successful execution of the mixed anhydride coupling, followed by a robust, multi-step purification strategy involving both ion exchange and reversed-phase chromatography, is key to obtaining material of the high purity and isotopic enrichment required for its role as an internal standard in regulated bioanalysis. The protocols and rationale provided in this guide offer a solid framework for researchers and drug development professionals to produce and validate this critical analytical reagent.
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